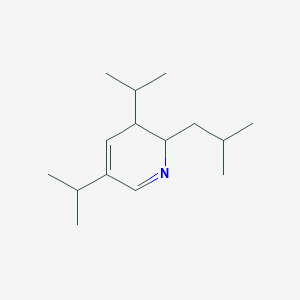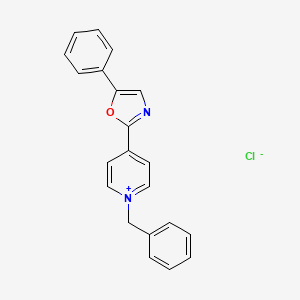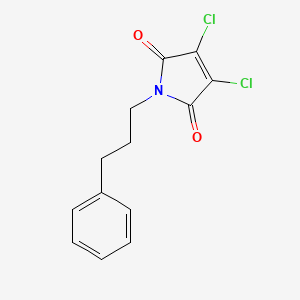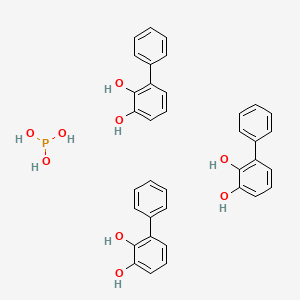
3-Phenylbenzene-1,2-diol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylbenzene-1,2-diol;phosphorous acid is a compound that combines the structural features of a phenyl group attached to a benzene ring with two hydroxyl groups (diol) and a phosphorous acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the hydroxylation of biphenyl compounds using oxidizing agents such as osmium tetroxide or potassium permanganate . The reaction conditions often require a non-aqueous solvent and controlled temperatures to ensure the selective formation of the diol.
Industrial Production Methods
In industrial settings, the production of 3-Phenylbenzene-1,2-diol may involve large-scale oxidation processes using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be further oxidized to form quinones using reagents like chromium trioxide or hydrogen peroxide.
Reduction: Reduction reactions can convert the diol to corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
3-Phenylbenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Phenylbenzene-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the phenyl group.
Hydroquinone (1,4-dihydroxybenzene): Different position of hydroxyl groups.
Resorcinol (1,3-dihydroxybenzene): Different position of hydroxyl groups.
Properties
CAS No. |
90317-58-1 |
|---|---|
Molecular Formula |
C36H33O9P |
Molecular Weight |
640.6 g/mol |
IUPAC Name |
3-phenylbenzene-1,2-diol;phosphorous acid |
InChI |
InChI=1S/3C12H10O2.H3O3P/c3*13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;1-4(2)3/h3*1-8,13-14H;1-3H |
InChI Key |
QHUYVOBETWBRTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O.C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O.C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)
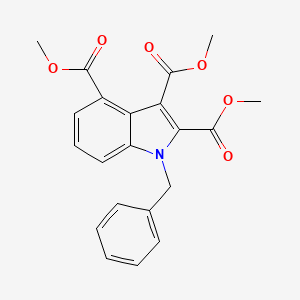
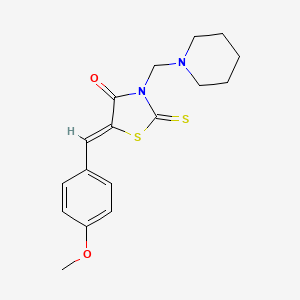
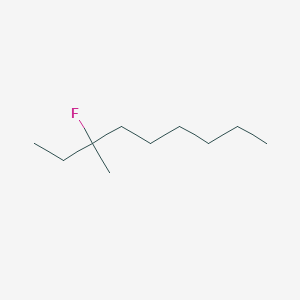
![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)
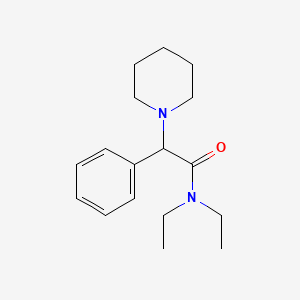
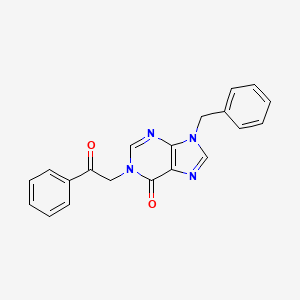
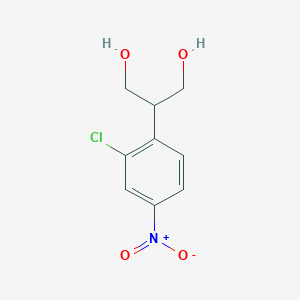
![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)
